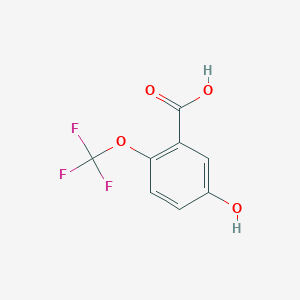

5-Hydroxy-2-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

5-Hydroxy-2-(trifluoromethoxy)benzoic acid is a unique chemical compound with the empirical formula C8H5F3O4 . It is a solid substance and is provided to researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid is 222.12 . The SMILES string representation isOC(=O)c1cc(OC(F)(F)F)ccc1O . The InChI representation is 1S/C8H5F3O4/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) . Physical And Chemical Properties Analysis

5-Hydroxy-2-(trifluoromethoxy)benzoic acid is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique

Electrochemical Behavior and Cleavage Mechanism

Mandić, Nigović, and Šimunić (2004) investigated the electrochemical reduction of benzoic acid derivatives, including a close analog of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, in aqueous solutions. They found that the electrochemical behavior significantly depends on the position of substituents and pH levels, revealing insights into the cleavage mechanisms of these compounds (Mandić, Nigović, & Šimunić, 2004).

Fluorescence Probes for Reactive Oxygen Species

Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species (ROS). Their research demonstrates the potential of benzoic acid derivatives, like 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, as tools in detecting and studying highly reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

Metal-Organic Frameworks

Yang et al. (2015) explored the use of tris(carboxymethoxy)benzoic acid in creating inorganic–organic hybrid frameworks with metal-hydroxyl clusters. This research indicates the potential of benzoic acid derivatives, including 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, in the formation of high-dimensional metal–organic frameworks with applications in material science and engineering (Yang et al., 2015).

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) reviewed the biosynthesis of natural products derived from amino-hydroxy benzoic acids. Their research underscores the role of benzoic acid derivatives, like 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, in the biosynthesis of a wide range of natural products with various pharmaceutical applications (Kang, Shen, & Bai, 2012).

Synthesis and Antibacterial Activity

Satpute, Gangan, and Shastri (2018) focused on the synthesis and antibacterial activity of novel derivatives of hydroxy benzoic acids, demonstrating the relevance of these compounds, including 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, in developing new chemotherapeutic agents and their potential application in antimicrobial treatments (Satpute, Gangan, & Shastri, 2018).

Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) investigated the synthesis and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of hydroxy benzoates. This research highlights the potential application of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid derivatives in the development of materials with unique photophysical properties for technological applications (Sivakumar et al., 2011).

Safety and Hazards

5-Hydroxy-2-(trifluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

The trifluoromethoxy group often confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . This could potentially enhance the compound’s interaction with its targets.

Pharmacokinetics

The trifluoromethoxy group is known to enhance the lipophilicity of the compound, which could potentially influence its absorption and distribution in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid . .

Propriétés

IUPAC Name |

5-hydroxy-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWFNEUPJINUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266993 | |

| Record name | 5-Hydroxy-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(trifluoromethoxy)benzoic acid | |

CAS RN |

851341-57-6 | |

| Record name | 5-Hydroxy-2-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851341-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

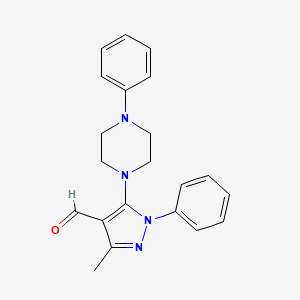

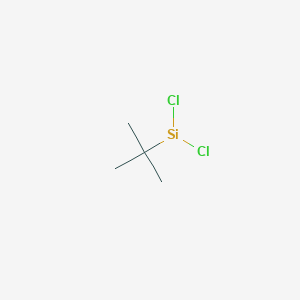

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)

![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)